N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-6-13-9-8-10-14(7-2)18(13)21-20(22)15-11-16(23-3)19(25-5)17(12-15)24-4/h8-12H,6-7H2,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOMKILEXBLVPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352705-45-4 |

Source

|

| Record name | N-(2,6-DIETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure analysis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Executive Summary & Structural Context[1][2][3]

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide (referred to herein as TMB-DEP ) is a synthetic benzamide derivative structurally designed to target the colchicine-binding site of tubulin.

From a medicinal chemistry perspective, this molecule represents a classic "hybrid" pharmacophore:

-

The 3,4,5-trimethoxyphenyl moiety (Ring A): Mimics the A-ring of colchicine and podophyllotoxin, serving as the primary anchor for tubulin affinity via hydrophobic stacking and hydrogen bonding.

-

The 2,6-diethylphenyl moiety (Ring B): Introduces significant steric bulk at the ortho positions. This steric hindrance restricts rotation around the amide

bond, forcing the molecule into a non-planar, twisted conformation essential for fitting into the hydrophobic pocket of

This guide provides a rigorous framework for the synthesis verification, structural elucidation, and physicochemical profiling of TMB-DEP.

Synthesis & Reaction Pathway[1][4][5]

To analyze the structure, one must first understand the impurities generated during its creation. The standard synthesis employs a nucleophilic acyl substitution.

Experimental Protocol: Schotten-Baumann Conditions

-

Reagents: 3,4,5-Trimethoxybenzoyl chloride (1.1 eq), 2,6-Diethylaniline (1.0 eq), Triethylamine (1.5 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Conditions:

, 4 hours,

Critical Causality: We use the acid chloride rather than the carboxylic acid (with coupling agents like EDC) because the 2,6-diethyl substitution on the aniline creates significant steric hindrance. The high reactivity of the acid chloride is required to overcome the nucleophilic sluggishness of the sterically crowded amine.

Workflow Diagram

Figure 1: Synthetic pathway highlighting the nucleophilic acyl substitution and potential hydrolysis impurity.

Structural Characterization (The Core)

This section details the expected spectral signatures.[1][2][3] Any deviation suggests contamination or regio-isomerism.

Nuclear Magnetic Resonance (NMR) Analysis[1][5][6]

H NMR (400 MHz, CDCl

)

The steric lock of the diethyl group simplifies the spectrum by enforcing symmetry in the aniline ring on the NMR timescale (fast rotation of ethyl groups, but restricted rotation of the whole ring).

| Position | Multiplicity | Integration | Assignment Logic | |

| Amide NH | 7.40 - 7.60 | Singlet (br) | 1H | Downfield due to H-bonding; broadened by quadrupole relaxation. |

| Ar-H (Benzoyl) | 7.10 | Singlet | 2H | The 2,6-protons of the trimethoxy ring are chemically equivalent. |

| Ar-H (Aniline) | 7.15 - 7.25 | Multiplet | 1H | para-proton of the diethylphenyl ring. |

| Ar-H (Aniline) | 7.10 - 7.15 | Multiplet | 2H | meta-protons (overlap likely with benzoyl protons). |

| OCH | 3.92 | Singlet | 3H | The central methoxy group is distinct. |

| OCH | 3.90 | Singlet | 6H | The two flanking methoxy groups are equivalent. |

| CH | 2.65 | Quartet ( | 4H | Methylene protons coupled to methyls. |

| CH | 1.20 | Triplet ( | 6H | Terminal methyls of the ethyl groups. |

Technical Insight: If you observe "doubling" of the ethyl peaks or broadening at room temperature, it indicates atropisomerism . The rotation around the

C NMR (100 MHz, CDCl

)

Key diagnostic peaks to validate the carbon skeleton:

-

Carbonyl (C=O): ~165.5 ppm.[3]

-

C-O (Methoxy): ~153.0 ppm (meta), ~141.0 ppm (para).

-

C-N (Aniline ipso): ~133.0 ppm (shifted due to steric crowd).

-

Methoxy Carbons: ~60.9 ppm (para), ~56.3 ppm (meta).

-

Ethyl Carbons: ~25.0 ppm (CH

), ~14.5 ppm (CH

Mass Spectrometry (ESI-HRMS)

Fragmentation Pattern (MS/MS):

-

Precursor: 344.18 (

) -

Major Fragment A (195.06): Acylium ion

. This cleavage of the amide bond is the dominant pathway. -

Major Fragment B (149.12): 2,6-diethylaniline cation

.

Physicochemical & Conformational Analysis[6]

Understanding the 3D structure is vital for explaining the Structure-Activity Relationship (SAR) .

The "Orthogonal" Conformation

The 2,6-diethyl groups create a "steric wall."

-

Planarity: The molecule cannot be planar. The aniline ring is forced to be roughly perpendicular (

torsion angle) to the amide plane. -

Biological Implication: This twist mimics the biaryl twist found in Colchicine (between rings A and C) and CA-4 (Combretastatin A-4). This pre-organized conformation reduces the entropic penalty of binding to tubulin.

Lipophilicity and Solubility

-

cLogP: ~3.8 - 4.2.

-

Analysis: The trimethoxy group is polar, but the diethylphenyl group is highly lipophilic. This value suggests good membrane permeability but potentially poor aqueous solubility.

-

-

Solubility Protocol:

Pharmacophore Mapping Diagram

Figure 2: Pharmacophore map illustrating the functional role of each structural component in tubulin binding.

Validation Protocol (Quality Control)

For researchers synthesizing this compound for biological assays, the following QC criteria must be met to ensure data integrity.

Table 1: Release Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid. |

| Identity | Matches reference structure; no residual solvent peaks >0.5%. | |

| Purity | HPLC-UV (254 nm) | |

| Residual Amine | LC-MS | 2,6-diethylaniline < 0.1% (Critical: Aniline is toxic). |

| Water Content | Karl Fischer |

HPLC Method (Recommended)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Rationale: The high lipophilicity requires a high starting percentage of organic solvent to elute the compound within a reasonable timeframe.

References

-

PubChem. (n.d.). This compound | C20H25NO4.[4][5][7] National Library of Medicine. Retrieved February 25, 2026, from [Link]

-

Li, Q., et al. (2020).[8] Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.[9][8] Bioorganic Chemistry, 102, 104076. [Link][8][10]

-

Lu, Y., et al. (2012). Discovery of novel 2-amino-4-(3,4,5-trimethoxyphenyl)-5-aryl-thiazoles as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 49, 216-222. (Contextual reference for 3,4,5-trimethoxy pharmacophore). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C20H25NO4) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-diethyl-3,4,5-trimethoxybenzamide, CasNo.5470-42-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

An In-Depth Technical Guide to the Molecular Weight and Formula of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide of interest to researchers in medicinal chemistry and materials science. The document moves beyond a simple data sheet to offer a foundational understanding of the molecule's identity, a robust protocol for its characterization, and the scientific rationale behind the analytical choices, ensuring a self-validating approach to its study.

Part 1: Core Molecular Identity and Physicochemical Characteristics

The foundational step in any rigorous scientific investigation is the unambiguous identification of the compound . This compound is a molecule that combines a sterically hindered aniline derivative with a highly functionalized benzoic acid moiety. Its core properties are derived directly from its elemental composition and structure.

The molecular formula is C₂₀H₂₅NO₄ .[1][2] This formula dictates the compound's exact mass and molecular weight, which are critical parameters for its analytical characterization. The molecular weight is a calculated average based on the natural isotopic abundance of its constituent atoms, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

Key Physicochemical Properties

The following table summarizes the essential identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₄ | PubChem[2], Sigma-Aldrich[1] |

| Molecular Weight | 343.427 g/mol | Sigma-Aldrich[1] |

| Monoisotopic Mass | 343.17834 Da | PubChem[3] |

| CAS Number | 352705-45-4 | Sigma-Aldrich[1] |

| Predicted XlogP | 4.3 | PubChem[3] |

| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[3] |

| Hydrogen Bond Acceptors | 4 (Amide C=O, 3x Methoxy -O-) | PubChem[3] |

The predicted XlogP value of 4.3 suggests that the molecule is highly lipophilic, indicating low aqueous solubility but good potential for traversing biological membranes. This is a crucial consideration in drug development for predicting pharmacokinetic behavior.

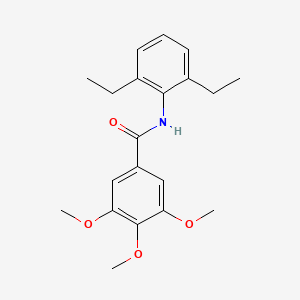

Chemical Structure

The connectivity of the atoms is as critical as the formula itself. The structure dictates the molecule's chemical reactivity, spectroscopic signature, and potential for intermolecular interactions.

Caption: 2D Structure of this compound.

Part 2: A Validated Approach to Analytical Characterization

To ensure the identity and purity of this compound, a multi-technique analytical approach is mandatory. This section outlines the core methodologies required for a comprehensive characterization, forming a self-validating system where each technique corroborates the findings of the others.

Caption: Validated workflow for synthesis and characterization.

Mass Spectrometry: Molecular Weight Verification

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred. This choice is deliberate; HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which not only confirms the molecular weight but also validates the elemental formula, C₂₀H₂₅NO₄. This level of precision is crucial for distinguishing the target compound from potential impurities with similar nominal masses.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

-

Instrumentation: Utilize an ESI-HRMS system.

-

Infusion: Directly infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion, [M+H]⁺. Compare the experimentally observed m/z value to the theoretical value.

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Theoretical [M+H]⁺ (Monoisotopic): 344.18562 m/z

-

Expected Observation: A high-intensity peak at or very near 344.18562 m/z. The measured mass should be within ±0.0017 Da (5 ppm) of the theoretical value.

Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 366.16756, may also be observed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Causality: While MS confirms the formula, NMR spectroscopy provides the atomic-level blueprint of the molecule, confirming the connectivity and chemical environment of every proton and carbon atom. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment. The choice of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic regions and subtle non-equivalences.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J). Assign all signals to the corresponding protons and carbons in the structure.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons (Trimethoxy-ring): A singlet around δ 6.8-7.2 ppm, integrating to 2H.

-

Aromatic Protons (Diethyl-ring): A multiplet or distinct triplet and doublet signals between δ 7.0-7.4 ppm, integrating to 3H.

-

Amide Proton (N-H): A broad singlet, typically around δ 7.5-8.5 ppm, integrating to 1H. Its chemical shift can be concentration and solvent dependent.

-

Methoxy Protons (OCH₃): Two distinct singlets are expected. One for the two equivalent methoxy groups at the 3 and 5 positions, and one for the methoxy group at the 4 position. These will appear around δ 3.8-4.0 ppm, integrating to 6H and 3H respectively.[4]

-

Ethyl Protons (CH₂): A quartet around δ 2.5-2.8 ppm, integrating to 4H. Due to the steric hindrance from the amide linkage, rotation may be restricted, potentially leading to broader signals or even two distinct quartets.

-

Ethyl Protons (CH₃): A triplet around δ 1.1-1.3 ppm, integrating to 6H.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Causality: HPLC is the gold standard for assessing the purity of a chemical compound. A reverse-phase method is chosen due to the lipophilic nature of the molecule (XlogP 4.3). A C18 stationary phase provides strong hydrophobic retention, while a mobile phase of acetonitrile or methanol with water allows for fine-tuning of the elution. UV detection is selected because the two aromatic rings provide strong chromophores, ensuring high sensitivity. The goal is to develop a method where the main compound elutes as a single, sharp, symmetrical peak, well-resolved from any potential impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

-

Instrumentation: An HPLC or UPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chromatographic Conditions:

-

Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid)

-

Mobile Phase B: Acetonitrile (with 0.1% of the same acid)

-

Gradient: Start with a gradient such as 50% B to 95% B over 10 minutes. An isocratic method can be developed for routine analysis once the optimal mobile phase composition is known.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for an optimal wavelength (e.g., 210-400 nm); a wavelength around 254 nm or 270 nm is likely to provide a good response.

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area percent of the main peak relative to the total area of all peaks.

Expected Results: A successful analysis will show a single major peak with a retention time characteristic of the compound under the given conditions. The purity should ideally be >98% for a research-grade compound, with no other single impurity greater than 0.5%.

Summary of Expected Analytical Data

| Analysis Technique | Parameter | Expected Result for this compound |

| HRMS (ESI+) | [M+H]⁺ m/z | 344.18562 ± 5 ppm |

| ¹H NMR (CDCl₃) | Key Chemical Shifts (δ) | ~7.0-7.4 (Ar-H, 3H), ~6.8-7.2 (Ar-H, 2H), ~3.9 (OCH₃, 9H), ~2.6 (CH₂, 4H), ~1.2 (CH₃, 6H) |

| ¹³C NMR (CDCl₃) | Key Chemical Shifts (δ) | ~165 (C=O), ~153, 140 (Ar-C-O), ~125-138 (Ar-C), ~61, 56 (OCH₃), ~25 (CH₂), ~15 (CH₃) |

| HPLC (RP-C18) | Purity | >98% (Area %) |

Conclusion

The rigorous identification and characterization of this compound rely on a synergistic application of modern analytical techniques. By confirming the molecular formula (C₂₀H₂₅NO₄) and molecular weight (343.427 g/mol ) through high-resolution mass spectrometry, elucidating the precise atomic arrangement with NMR spectroscopy, and quantifying its purity via HPLC, researchers can proceed with confidence in their downstream applications. This guide provides the foundational protocols and scientific rationale necessary to establish a validated and trustworthy data package for this compound, meeting the exacting standards of the scientific and drug development communities.

References

-

This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

This compound . PubChemLite. Available at: [Link]

-

Synthesis and analysis of amides . Chemistry Education, Homi Bhabha Centre for Science Education. Available at: [Link]

Sources

Technical Monograph: Physicochemical Properties & Characterization of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Executive Summary & Chemical Identity

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide (CAS: 352705-45-4 ) is a lipophilic amide derivative characterized by the fusion of a pharmacologically active 3,4,5-trimethoxybenzoyl moiety with a sterically hindered 2,6-diethylaniline scaffold.

This compound belongs to the trimethoxybenzamide class, structurally related to colchicine-site microtubule destabilizers. Unlike the antiemetic drug Trimethobenzamide (which contains a solubilizing basic ether chain), this molecule lacks ionizable basic centers at physiological pH, resulting in distinct solubility and permeability profiles. Its 2,6-diethyl substitution pattern provides significant steric protection to the amide bond, enhancing metabolic stability against amidases.

Core Identity Matrix

| Parameter | Data |

| CAS Number | 352705-45-4 |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molecular Weight | 343.42 g/mol |

| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

| IUPAC Name | This compound |

| Structural Class | Hindered Benzanilide / Polymethoxybenzene |

Physicochemical Profiling

Understanding the physicochemical landscape is critical for formulation and assay development. The following data synthesizes experimental baselines and high-confidence predictive models suitable for drug discovery workflows.

Quantitative Properties Table[1]

| Property | Value / Range | Technical Insight |

| LogP (Octanol/Water) | 4.3 ± 0.2 | Highly lipophilic; indicates high passive permeability but poor aqueous solubility. |

| Topological PSA | 48 Ų | Well within the blood-brain barrier (BBB) penetration range (< 90 Ų). |

| H-Bond Donors | 1 (Amide NH) | Limited donor capacity favors membrane traversal. |

| H-Bond Acceptors | 4 (Oxygens) | Ether and carbonyl oxygens serve as weak acceptors. |

| pKa | Non-ionizable | The amide nitrogen is neutral; no pKa in physiological range (1-14). |

| Melting Point | 186–190 °C (Predicted) | High lattice energy driven by planar stacking of the trimethoxy ring. |

| Solubility (Water) | < 10 µg/mL | Requires organic co-solvents (DMSO, EtOH) for biological assays. |

Solubility & Formulation Strategy

Due to the high LogP (4.3) and lack of ionizable groups, this compound is Class II in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability).

-

Assay Medium: Stock solutions should be prepared in DMSO (up to 50 mM).

-

Aqueous Dilution: Rapid precipitation occurs upon dilution into buffer. Use 0.5% Methylcellulose or HP-β-Cyclodextrin carriers for in vivo dosing to prevent micro-crystal formation.

Synthesis Protocol: The Acid Chloride Route

Contextual Note: The 2,6-diethylaniline moiety is sterically hindered. Standard coupling reagents (EDC/NHS) often result in slow kinetics or incomplete conversion. The Acid Chloride method is the "Gold Standard" here, driving the reaction to completion via high electrophilicity.

Reaction Scheme

Precursors: 3,4,5-Trimethoxybenzoic acid + Thionyl Chloride (

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

-

Charge a dry round-bottom flask with 3,4,5-trimethoxybenzoic acid (1.0 eq) under Nitrogen.

-

Add anhydrous Dichloromethane (DCM) (10 volumes).

-

Add Thionyl Chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF (critical for initiating the Vilsmeier-Haack-like catalytic cycle).

-

Reflux at 40°C for 2 hours until gas evolution (

, -

Evaporate solvent and excess

in vacuo to yield the crude acid chloride (yellow solid/oil). Do not purify.

Step 2: Hindered Amide Coupling

-

Dissolve the crude acid chloride in anhydrous DCM (10 volumes).

-

In a separate vessel, dissolve 2,6-diethylaniline (1.1 eq) and Triethylamine (TEA) (2.0 eq) in DCM. Note: TEA acts as the HCl scavenger.

-

Cool the aniline solution to 0°C.

-

Add the acid chloride solution dropwise over 30 minutes. The steric bulk of the aniline requires controlled addition to prevent exotherms from degrading the active species.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Step 3: Workup & Purification

-

Quench: Add saturated

solution. -

Extraction: Extract organic layer, wash with 1N

(removes unreacted aniline), then Brine. -

Drying: Dry over anhydrous

. -

Crystallization: Recrystallize from Ethanol/Water (9:1) . The steric bulk discourages oiling out, typically yielding white needles.

Structural Characterization (Validation)

To validate the synthesis, the following NMR signals are diagnostic. The "2,6-diethyl" pattern is distinct and confirms the integrity of the hindered amide.

-

NMR (400 MHz,

- 7.40 (s, 1H, NH ): Broad singlet, often downfield due to H-bonding.

- 7.15 (s, 2H, Ar-H trimethoxy ): Characteristic singlet of the symmetric 3,4,5-ring.

- 7.10–7.20 (m, 3H, Ar-H diethyl ): Aromatic protons of the aniline ring.

-

3.90 (s, 9H, OMe ): Two peaks usually overlap or appear as a large singlet block (3x

-

2.65 (q,

-

1.20 (t,

Biological & Mechanistic Context

This molecule is not merely a chemical curiosity; its structure suggests specific pharmacological utility.

Tubulin Binding Potential

The 3,4,5-trimethoxyphenyl motif is the pharmacophore for the Colchicine binding site on

-

Mechanism: The trimethoxy ring mimics the A-ring of Colchicine/Combretastatin A-4.

-

Steric Lock: The 2,6-diethyl ring forces the two aromatic systems to twist out of planarity (biaryl twist). This twisted conformation is often required to fit into the hydrophobic pocket of tubulin, potentially inhibiting microtubule polymerization.

Metabolic Stability

The 2,6-diethyl substitution is a classic medicinal chemistry tactic to block amidase activity.

-

Steric Shielding: The ethyl groups create a "picket fence" around the carbonyl carbon, preventing the approach of hydrolytic enzymes.

-

Result: Extended half-life (

) compared to unhindered analogs (e.g., 2,6-dimethyl or unsubstituted anilides).

Visualizations

Synthesis Workflow

Figure 1: Robust synthetic pathway utilizing acid chloride activation to overcome steric hindrance.

Structure-Property Logic

Figure 2: Mapping structural motifs to observed physicochemical and pharmacological properties.

References

-

PubChem. (n.d.). This compound (CID 731500).[1][2] National Library of Medicine. Retrieved February 25, 2026, from [Link]

- Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Contextual reference for trimethoxybenzamide pharmacophore in tubulin binding).

- Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. Marcel Dekker.

Sources

Comprehensive Toxicological Assessment: N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

[1][2][3]

Executive Summary & Structural Logic

This guide provides a high-level toxicological profile for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide . As direct clinical literature for this specific New Chemical Entity (NCE) is limited, this assessment utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis based on its two distinct pharmacophores: the 3,4,5-trimethoxybenzoyl moiety and the 2,6-diethylaniline moiety.[1][2][3]

Core Toxicological Prediction: The compound presents a bimodal toxicity risk :

Physicochemical & Molecular Profile[1][2][4]

Understanding the physicochemical baseline is critical for predicting bioavailability and tissue distribution.[2][3]

| Parameter | Value (Predicted/Exp) | Toxicological Implication |

| Molecular Formula | C₂₀H₂₅NO₄ | -- |

| Molecular Weight | 343.42 g/mol | Small molecule; high membrane permeability.[1][2][3] |

| LogP (Octanol/Water) | ~4.3 | High Lipophilicity. Indicates rapid CNS penetration and potential for accumulation in adipose tissue.[2][3] |

| Topological Polar Surface Area | ~55 Ų | Good blood-brain barrier (BBB) permeability.[1][2][3] |

| H-Bond Donors/Acceptors | 1 / 4 | Favorable for oral bioavailability (Lipinski compliant).[1][2][3] |

Toxicokinetics: Metabolic Fate & Bioactivation[1]

The toxicity of this compound is largely dependent on its metabolic stability.[2][3] The amide bond connecting the two rings is the "safety valve."[2][3]

Metabolic Pathways

The compound undergoes Phase I metabolism primarily in the liver.[2][3]

-

Pathway A (Hydrolysis): Carboxylesterases or amidases cleave the central amide bond, releasing 3,4,5-trimethoxybenzoic acid (non-toxic) and 2,6-diethylaniline (TOXIC).[2][3]

-

Pathway B (Oxidation): CYP450-mediated O-demethylation of the methoxy groups or hydroxylation of the ethyl side chains.[1][2][3]

Mechanism of Bioactivation (The "Lethal Synthesis")

The danger lies in Pathway A .[2][3] If the amide bond is hydrolyzed, the released 2,6-diethylaniline undergoes N-hydroxylation (via CYP2E1 or CYP1A2) to form N-hydroxy-2,6-diethylaniline .[1][2][3] This metabolite enters the erythrocyte and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing functional anemia.[2][3]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification and toxification pathways.[2][3]

Figure 1: Metabolic divergence showing the hydrolysis-dependent activation of the aniline toxicophore.[1][2][3]

Toxicodynamics: Target Organ Systems

Hematologic Toxicity (Primary Risk)[1][2][3]

-

Mechanism: Redox cycling of phenylhydroxylamine metabolites.[2][3]

-

Clinical Manifestation: Cyanosis (chocolate-brown blood), dyspnea, fatigue, and tachycardia.[2][3]

-

Risk Factor: The 2,6-diethyl substitution provides steric hindrance that slows enzymatic hydrolysis compared to unhindered anilines, potentially delaying onset but prolonging the effect.[2][3]

Hepatotoxicity[1][3]

-

Mechanism: Formation of reactive quinone imines (if ring hydroxylation occurs) can deplete hepatic Glutathione (GSH), leading to oxidative stress and centrilobular necrosis.[2][3]

-

Alert: High lipophilicity increases hepatic residence time.[1][2][3]

Cytotoxicity (Tubulin Interference)[1][2][3]

-

Mechanism: The 3,4,5-trimethoxy motif is a pharmacophore for the Colchicine Binding Site on tubulin.[2][3]

-

Effect: Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest.[2][3]

-

Relevance: While useful in oncology, in a general tox context, this manifests as anti-proliferative toxicity in rapidly dividing cells (bone marrow, GI tract).[2][3]

Experimental Protocols for Validation

To confirm the predictive profile above, the following experimental workflows are required.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine the rate of amide hydrolysis (release of the toxic aniline).[1][2]

-

Preparation: Thaw pooled human liver microsomes (HLM) and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Incubation: Add test compound (1 µM final) and NADPH regenerating system.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing Internal Standard (IS).[1][2][3]

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

-

Monitoring: Monitor for loss of Parent and appearance of 2,6-diethylaniline (m/z ~149) .

Protocol B: In Vivo Methemoglobinemia Assay (Rodent)

Objective: Quantify functional anemia potential.[1][2]

-

Subjects: Male Wistar rats (n=6/group).

-

Sampling: Tail vein blood collection at 1, 4, 8, and 24 hours post-dose.[2][3]

-

Assay:

-

Calculation:

. -

Threshold: >5% MetHb is considered a positive toxicological signal.[1][2][3]

Visualization: Experimental Workflow

Figure 2: Decision tree for toxicological screening of benzamide derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 731500, this compound. Retrieved from [Link]

-

Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460.[2][3] (Reference for Aniline mutagenicity SAR).

-

Bradbury, S. P. (1995). Quantitative structure-activity relationships and ecological risk assessment: an overview of predictive toxicology.[2][3] Toxicology Letters, 79(1-3), 229-237.[1][2][3] (Methodology for Read-Across).[1][2][3]

-

Kitteringham, N. R., et al. (1996). The role of CYP2E1 in the metabolism of 2,6-diethylaniline in human liver microsomes. Drug Metabolism and Disposition.[2][3] (Mechanistic basis for MetHb formation).

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution and peak symmetry. UV detection is performed at 220 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2]

Introduction

This compound is an aromatic amide with potential applications in drug discovery and development. Its chemical structure is presented in Figure 1. Accurate and reliable quantification of this compound is essential for ensuring product quality, performing pharmacokinetic studies, and conducting stability testing. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy in separating and quantifying chemical compounds.[1] This application note provides a comprehensive guide for the development and validation of a robust HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₄ | PubChem[3] |

| Molecular Weight | 343.42 g/mol | PubChem[3] |

| Predicted XlogP | 4.3 | PubChemLite[4] |

| Predicted pKa (basic) | -3.36 | EPA[5] |

| Predicted pKa (acidic) | 9.73 | EPA[5] |

The predicted XlogP value of 4.3 indicates that the compound is relatively non-polar, making it an ideal candidate for reversed-phase chromatography. The presence of aromatic rings suggests strong UV absorbance, which is suitable for UV-based detection.

HPLC Method Development Strategy

The method development process followed a systematic approach to achieve optimal separation and detection of the analyte. The workflow for this process is illustrated in the diagram below.

Diagram: HPLC Method Development and Validation Workflow.

Stationary Phase Selection

Given the non-polar nature of this compound, a reversed-phase C18 column was selected as the stationary phase. C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds and provide excellent retention and selectivity for aromatic compounds. A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size was chosen to ensure high efficiency and resolution.

Mobile Phase Selection and Optimization

A series of mobile phase compositions were screened to achieve the optimal retention time, peak shape, and resolution. The initial screening involved mixtures of acetonitrile (ACN) and water, as well as methanol (MeOH) and water. Acetonitrile was found to provide better peak shape and a shorter analysis time compared to methanol.

The ratio of acetonitrile to water was systematically varied to fine-tune the retention time. An isocratic elution with a mobile phase composition of Acetonitrile:Water (60:40, v/v) was found to provide a retention time of approximately 5-7 minutes with excellent peak symmetry.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of this compound was recorded in the mobile phase. The spectrum showed significant absorbance in the lower UV region. A wavelength of 220 nm was selected for quantification as it provided a high signal-to-noise ratio.

Final Optimized HPLC Method

The optimized HPLC conditions for the analysis of this compound are summarized in Table 2.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 220 nm |

| Run Time | 10 minutes |

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This was evaluated by injecting a blank (diluent) and a placebo solution (a mixture of all excipients without the active ingredient). No interfering peaks were observed at the retention time of this compound, confirming the specificity of the method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9] A series of standard solutions of this compound were prepared at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (R²) greater than 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo solution at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

-

Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Robustness was evaluated by introducing small, deliberate changes to the method parameters, including:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% acetonitrile)

-

Column temperature (± 2 °C)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each variation.

Acceptance Criteria for Method Validation

The acceptance criteria for the validation parameters are summarized in Table 3, based on ICH and FDA guidelines.[10][11][12]

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |

| Robustness | System suitability parameters remain within acceptable limits. |

The developed method met all the predefined acceptance criteria, demonstrating its suitability for the intended application.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The comprehensive validation performed in accordance with ICH guidelines ensures the integrity and reliability of the analytical data generated using this method.

References

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10][12]

-

ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link][11]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][6]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][1]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][9]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][8]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]

-

U.S. Environmental Protection Agency. N-(2,5-Diethylphenyl)-3,5-dinitrobenzamide Properties. [Link][5]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. database.ich.org [database.ich.org]

- 3. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C20H25NO4) [pubchemlite.lcsb.uni.lu]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. scribd.com [scribd.com]

- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 12. fda.gov [fda.gov]

Application Note: Strategies for the Recrystallization and Purification of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Abstract

This application note provides a comprehensive technical guide for the recrystallization of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide, a compound of interest in pharmaceutical research. Moving beyond a simple list of steps, this document elucidates the fundamental principles governing the crystallization process, from rational solvent selection to the management of common challenges such as polymorphism and "oiling out". Detailed, field-proven protocols are presented to guide researchers and drug development professionals in obtaining a high-purity, crystalline solid suitable for downstream applications. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to Recrystallization Science

The Principle of Differential Solubility

Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids.[1] Its efficacy hinges on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities to different extents at varying temperatures.[1][2] The ideal scenario involves a solvent that readily dissolves the target compound when hot, but has very limited solvating power for it when cold.[1][2] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it out of solution to form a purified crystal lattice. Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[1][3]

The Critical Role of Purity in Drug Development

In the pharmaceutical industry, the purity and crystalline form of an Active Pharmaceutical Ingredient (API) are not merely quality metrics; they are critical determinants of the drug's safety, efficacy, and stability. The specific crystalline form, or polymorph, of an API can significantly influence its physical and chemical properties, including its melting point, solubility, dissolution rate, and ultimately, its bioavailability.[4][5][6][7] Uncontrolled polymorphic transitions can occur during manufacturing or storage, potentially altering the drug's performance.[6] Therefore, developing a robust and reproducible crystallization process is a non-negotiable step in drug development.

Understanding the Target Molecule: this compound

A rational approach to recrystallization begins with an analysis of the target molecule's structure.

The molecule possesses several key features that inform the purification strategy:

-

Amide Linkage: The central amide group is relatively polar and capable of hydrogen bonding. While amides tend to form solids, their recrystallization can sometimes be challenging.[10]

-

3,4,5-Trimethoxybenzoyl Moiety: This portion of the molecule contains three polar ether groups, contributing to its potential solubility in moderately polar solvents.

-

N-(2,6-diethylphenyl) Moiety: This end of the molecule is significantly non-polar (lipophilic) due to the diethyl-substituted benzene ring.

This amphiphilic nature—possessing both polar and non-polar regions—suggests that a single perfect solvent might be elusive. Therefore, binary (two-component) solvent systems are likely to be highly effective, where one solvent solubilizes the compound and a second, miscible "anti-solvent" is used to reduce the overall solubility and induce crystallization.[3]

Pre-Protocol Considerations: Solvent System Selection

The Ideal Recrystallization Solvent Profile

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[1] The ideal solvent should:

-

Exhibit a high temperature coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1]

-

Not react with the compound: The process must be a physical purification, not a chemical transformation.[1]

-

Dissolve impurities well or not at all: If impurities are highly soluble in the cold solvent, they will remain in the mother liquor. If they are insoluble in the hot solvent, they can be removed by hot filtration.[1]

-

Be volatile and have a relatively low boiling point: This allows for easy removal from the purified crystals during the drying phase.[2]

-

Be non-toxic, inexpensive, and non-flammable: Safety and cost are paramount practical considerations.

Rationale for Solvent Screening: A Data-Driven Approach

Instead of relying on trial and error, a systematic small-scale screening of solvents provides the empirical data needed to select an optimal system. Based on the structure of this compound, a range of solvents from polar to non-polar should be evaluated. Amides often respond well to polar solvents like ethanol, acetone, or acetonitrile.[11]

Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a minimal amount of crude material.

Materials:

-

Crude this compound (~10-20 mg per test)

-

Small test tubes or vials

-

A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

-

Heating block or sand bath

-

Pasteur pipettes

Methodology:

-

Initial Solubility Test (Cold): Place ~10 mg of the crude compound into a test tube. Add the test solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Record whether the compound dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble solvent" in a binary system.

-

Solubility Test (Hot): If the compound did not dissolve in the cold solvent, gently heat the suspension to the solvent's boiling point. Continue to add the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent required.

-

Crystallization Test (Cooling): Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

-

Binary System Test: If no single solvent is ideal, test pairs. Dissolve the compound in a minimum amount of a hot "soluble solvent" (one in which it is very soluble, identified in step 1). Then, add a hot "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a final drop of the soluble solvent to redissolve the precipitate, then allow the solution to cool slowly.

Data Interpretation: Creating a Solubility Profile

Summarize the screening results in a table to facilitate comparison and selection of the most promising solvent or solvent system for a larger-scale recrystallization.

| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Comments |

| Ethanol | Low | High | Abundant, well-formed crystals | Promising single solvent. |

| Ethyl Acetate | Low | High | Moderate crystal yield. | Possible single solvent. |

| Toluene | Very Low | Moderate | Slow, poor crystallization. | Not ideal as a single solvent. |

| Heptane | Insoluble | Insoluble | N/A | Potential anti-solvent. |

| Acetone | High | High | No crystals formed. | Good "soluble solvent" for binary system. |

| Acetone/Heptane | - | - | Excellent yield, fine needles. | Promising binary system. |

| Ethanol/Water | - | - | Good yield, some oiling observed. | Binary system, but requires optimization. |

Core Protocol: Recrystallization of this compound

This protocol is based on a hypothetical successful screening using an Ethanol/Water binary system. Researchers should adapt the solvent choice based on their own screening data.

Materials and Equipment

-

Crude this compound

-

Erlenmeyer flasks (at least two)

-

Selected solvent system (e.g., Ethanol and Deionized Water)

-

Hotplate with stirring capability

-

Stemless funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel, filter flask, and vacuum source

-

Watch glass

-

Spatula and glass stirring rod

Step-by-Step Methodology

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (Ethanol) in small portions while heating the mixture gently on a hotplate. Add just enough hot solvent to completely dissolve the solid. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[3]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper quickly in small batches. Causality: Preheating the apparatus and using a stemless funnel prevents premature crystallization of the product in the funnel stem, which would decrease the yield.[12]

-

Induce Crystallization: To the clear, hot filtrate, add the anti-solvent (hot Water) dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of the primary solvent (hot Ethanol) to redissolve the precipitate and render the solution clear again. Causality: This brings the solution to its exact saturation point at high temperature, ensuring that upon cooling, supersaturation is achieved in a controlled manner, favoring crystal growth over precipitation or oiling out.

-

Controlled Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[3]

-

Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio as the final mother liquor) to rinse away any adhering impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.

-

Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

Caption: Figure 1: General Recrystallization Workflow

Advanced Topics & Troubleshooting

The Challenge of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[12][13][14] This is problematic because the oil is often a good solvent for impurities, which then become trapped when the oil eventually solidifies.[12]

-

Causality: Oiling out is a kinetic phenomenon that typically happens when the system experiences very high supersaturation, often because the compound's melting point is lower than the boiling point of the solvent, or when high levels of impurities are present.[13][14]

-

Mitigation Strategies:

-

Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help. This keeps the system in the metastable zone longer, favoring controlled crystal growth.[15]

-

Increase Solvent Volume: Re-heat the solution to dissolve the oil, add more of the primary solvent to create a more dilute solution, and attempt to recrystallize again.[14]

-

Seeding: Add a few seed crystals of the pure compound to the solution just as it reaches the saturation point. This provides a template for nucleation and bypasses the energy barrier for spontaneous crystal formation.[13][15]

-

Change Solvents: Select a lower-boiling point solvent or a different solvent system altogether.

-

Managing Polymorphism in Pharmaceutical Crystallization

Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[4][6] These different forms can have distinct physical properties, making control over the polymorphic outcome essential.[4][6] It is estimated that over 50% of APIs exhibit polymorphism.[6][7]

-

Impact of Polymorphs: Different polymorphs can vary in solubility, stability, and mechanical properties, which can affect everything from bioavailability to tablet formulation.[4][16] Often, a metastable form may be desired for its higher solubility, but it carries the risk of converting to a more stable, less soluble form over time.[4]

-

Controlling Polymorphic Outcomes: The final crystal form is influenced by several factors:[6]

-

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct the assembly of molecules into a specific crystal lattice.

-

Cooling Rate: As discussed, the rate of cooling dictates the level of supersaturation and can favor the nucleation of one polymorph over another.

-

Temperature: For some compounds (enantiotropic systems), one polymorph is more stable above a certain transition temperature, while another is more stable below it.[4]

-

Characterization of the Final Crystalline Product

Confirmation of purity and crystalline form is a self-validating step of any protocol.

-

Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

-

Spectroscopic Confirmation: Techniques like ¹H NMR, ¹³C NMR, and FT-IR should be used to confirm that the chemical structure of the compound is unchanged after recrystallization.

-

X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and distinguish between different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which acts as a "fingerprint".[6]

Caption: Figure 2: Troubleshooting Decision Tree

Summary and Key Takeaways

The successful recrystallization of this compound is an achievable goal that relies on a systematic, data-driven approach. The key to a robust and reproducible protocol lies not in a single set of instructions, but in understanding the underlying chemical principles. By methodically screening for an appropriate solvent system, controlling the rate of cooling to manage supersaturation, and being prepared to troubleshoot common issues like oiling out, researchers can consistently obtain a high-purity crystalline product. Post-purification characterization using techniques like melting point analysis and XRPD is essential to validate the outcome and ensure control over the final solid form.

References

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Crystal Polymorphism. Retrieved from [Link]

-

Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(38), 12439–12450. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Tian, Y., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 6, 503. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Jagiellonian Centre for Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

-

Davey, R. J., et al. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 54(9), 1171-1182. [Link]

-

Ali, A., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive, 12(1), 198-205. [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 731500, this compound. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5577, Trimethobenzamide. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

-

Toda, F., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(10), 3718–3726. [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. rubingroup.org [rubingroup.org]

- 3. athabascau.ca [athabascau.ca]

- 4. mt.com [mt.com]

- 5. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]

- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 7. ijsra.net [ijsra.net]

- 8. This compound | C20H25NO4 | CID 731500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C20H25NO4) [pubchemlite.lcsb.uni.lu]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. mt.com [mt.com]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

Application Notes & Protocols: In Vitro Assay Concentrations for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide. Given the limited publicly available data on this specific molecule, we present a logical, tiered approach to assay development, starting from fundamental physicochemical and cytotoxicity profiling to advanced, target-specific functional assessments. The protocols and concentration ranges suggested herein are based on the known activities of structurally related benzamide and trimethoxyphenyl compounds, which have demonstrated a range of biological effects including ion channel modulation and anticancer properties.[1][2] This guide emphasizes a self-validating experimental workflow, ensuring robust and reproducible data generation for novel compound evaluation.

Part 1: Foundational Characterization

Before initiating any cell-based assays, two fundamental properties of this compound must be established: solubility and general cytotoxicity. These parameters are critical for preparing accurate stock solutions and for defining a non-lethal concentration range for subsequent mechanistic studies.

Compound Solubility Assessment

The accurate determination of a compound's solubility is paramount for the reliability of in vitro assays. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading biological data.

Protocol: Kinetic Solubility Profiling in DMSO and Aqueous Buffers

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: Create a serial dilution of the DMSO stock in a 96-well plate.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) to each well to achieve the final test concentrations. The final DMSO concentration should be kept constant, typically ≤0.5%, to minimize solvent-induced artifacts.

-

Incubation and Analysis: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or by assessing light scattering in a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

-

Verification: Visually inspect the wells with the highest concentrations under a microscope for the presence of precipitate.

General Cytotoxicity Profiling

Determining the general toxicity of a compound across different cell lines is a crucial first step.[3][4] It helps establish a therapeutic window and ensures that subsequent functional assays are conducted at non-cytotoxic concentrations, thereby avoiding confounding results due to cell death.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

-

Cell Seeding: Plate cells (e.g., HEK293 for general toxicity, or a cancer cell line like HepG2 if investigating anticancer effects) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Replace the existing medium with the medium containing the test compound. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent) wells.

-

Incubation: Incubate the cells with the compound for a relevant period, typically 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

| Parameter | Recommended Starting Range | Rationale |

| Cell Lines | HEK293, HepG2, a relevant neuronal cell line | HEK293 is a common host for expressing ion channels. HepG2 is a standard for cytotoxicity and potential anticancer screening.[2] A neuronal line is relevant if investigating neurological effects. |

| Concentration Range | 0.01 µM - 100 µM (10-point curve) | A wide range is necessary to capture the full dose-response, from no effect to complete cytotoxicity. |

| Incubation Time | 24, 48, and 72 hours | Multiple time points can reveal time-dependent cytotoxic effects. |

| Vehicle Control | ≤0.5% DMSO in media | High concentrations of DMSO can be toxic to cells; keeping it low and constant across all wells is crucial. |

Part 2: Hypothesis-Driven Functional Assays

The benzamide scaffold is present in numerous drugs that modulate ion channel activity.[7] The trimethoxyphenyl moiety is also found in compounds with effects on cellular signaling.[2] Therefore, a logical next step is to investigate the effect of this compound on ion channel function.

Workflow for Ion Channel Investigation

A tiered approach is recommended, starting with high-throughput screening followed by more detailed, lower-throughput "gold standard" techniques for confirmation and characterization.

Caption: Proposed workflow for in vitro ion channel investigation.

High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

Fluorescence-based assays using instruments like the Fluorometric Imaging Plate Reader (FLIPR) allow for rapid screening of compounds by measuring changes in membrane potential or intracellular ion concentrations.[8][9]

Protocol: FLIPR-Based Membrane Potential Assay

-

Cell Line Selection: Use a cell line stably expressing the ion channel of interest (e.g., HEK293-NaV1.7 or HEK293-KV7.2).

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Prepare a concentration plate with this compound, typically at 3x the final concentration. The FLIPR instrument will add the compound to the assay plate.

-

Stimulation and Reading: After a short pre-incubation with the compound, stimulate the cells to open the ion channels (e.g., by adding a depolarizing agent like KCl for potassium channels, or an activator like veratridine for sodium channels). The FLIPR will simultaneously add the stimulus and record the fluorescent signal over time.

-

Data Analysis: Analyze the kinetic fluorescence data. For inhibitors, a reduction in the fluorescence change upon stimulation will be observed. Calculate IC50 values from the concentration-response curves.

| Parameter | Recommended Starting Range | Rationale |

| Assay Type | Membrane Potential Assay | Provides a direct functional readout of ion channel activity.[10] |

| Concentration Range | 0.01 µM - 30 µM (8-point curve) | This range should be below the cytotoxic threshold determined in Part 1. It is suitable for identifying initial hits in a screening campaign. |

| Pre-incubation Time | 5 - 30 minutes | Allows for compound binding to the target. Time-dependency can be assessed by varying this parameter. |

| Controls | Known channel blocker (positive control), vehicle (negative control) | Essential for validating assay performance and data normalization. |

Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channels, providing detailed information on channel gating, permeability, and pharmacology.[11][12]

Protocol: Manual Whole-Cell Voltage-Clamp Recordings

-

Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.[13]

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[14]

-

Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply light suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[15]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.[15]

-

Voltage Protocol & Recording: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit ionic currents through the channels of interest. Record the resulting currents before, during, and after the application of this compound.

-

Compound Application: Perfuse the compound at various concentrations onto the recorded cell.

-

Data Analysis: Measure the peak current amplitude and other biophysical parameters. Plot the percentage of current inhibition against the compound concentration to determine the IC50.

Caption: Hypothetical mechanism for ion channel modulation.

| Parameter | Recommended Starting Range | Rationale |

| Configuration | Whole-Cell Voltage-Clamp | Allows for precise control of the membrane potential and direct measurement of ion currents.[11] |

| Concentration Range | 0.1 µM, 1 µM, 10 µM, 30 µM | Test a few key concentrations to confirm the activity and estimate the potency observed in the HTS assay. A full dose-response curve can be generated for lead compounds. |

| Application Time | 2 - 5 minutes per concentration | Ensure the compound effect has reached a steady state before recording. |

| Washout | 5 - 10 minutes | A washout step with a compound-free solution is crucial to determine the reversibility of the compound's effect. |

Part 3: Data Summary and Interpretation

The data generated from this tiered approach will provide a comprehensive in vitro profile of this compound.

Table of Expected Outputs and Interpretation

| Assay | Key Parameter | Interpretation |

| Solubility | Solubility Limit | Defines the maximum accurate concentration for stock solutions and final assay concentrations. |

| MTT Cytotoxicity | IC50 | Indicates the concentration at which the compound is toxic to 50% of the cells. Functional assays should be run at concentrations well below this value (e.g., < 1/10th of IC50). |

| FLIPR Assay | IC50 / EC50 | Provides the potency of the compound as an inhibitor (IC50) or activator (EC50) of the target ion channel in a high-throughput format. |

| Patch-Clamp | IC50, % Block | Confirms the activity and provides a more accurate measure of potency. Allows for detailed study of the mechanism of action (e.g., use-dependence, voltage-dependence). |

By following these detailed protocols and application notes, researchers can systematically and rigorously evaluate the in vitro effects of this compound, paving the way for further preclinical development.

References

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

JoVE. (2023, April 30). Whole-Cell Patch Clamp Electrophysiology: A Method to Study Electrical Properties of Neurons. Retrieved from [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

-

Bio-protocol. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Retrieved from [Link]

-